2-(diethylamino)ethyl 4-({4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate
Description
This compound is a thiazolidinone derivative featuring a benzylidene substituent at the 5-position of the thiazolidin-4-one core, a thioxo group at the 2-position, and a diethylaminoethyl ester moiety linked via a butanoyl-aminobenzoate bridge. Thiazolidinones are well-studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The (5Z)-benzylidene configuration and the thioxo group are critical for stabilizing the planar conformation necessary for interaction with biological targets, such as enzymes or receptors involved in cancer progression . The diethylaminoethyl group enhances solubility in polar solvents and may influence cellular uptake .
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S2/c1-3-29(4-2)17-18-34-26(33)21-12-14-22(15-13-21)28-24(31)11-8-16-30-25(32)23(36-27(30)35)19-20-9-6-5-7-10-20/h5-7,9-10,12-15,19H,3-4,8,11,16-18H2,1-2H3,(H,28,31)/b23-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYYZHUVJGVZBG-NMWGTECJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-({4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate typically involves multiple stepsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 4-({4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thioethers .
Scientific Research Applications
2-(diethylamino)ethyl 4-({4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 4-({4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Ring
The benzylidene substituent’s electronic and steric properties significantly modulate biological activity. Key analogs include:
- This compound showed moderate cytotoxicity in cancer cell lines but lacks the ester linker, reducing solubility compared to the target compound .
- 4-Ethylbenzylidene Derivative (D4, ): The ethyl group increases lipophilicity, favoring membrane permeability. D4 exhibited broad-spectrum antimicrobial activity, suggesting that the diethylaminoethyl group and benzylidene modifications synergize for microbial target engagement .
Backbone and Linker Modifications
- The ester group may also serve as a prodrug moiety, hydrolyzing in vivo to release active metabolites .
- Simpler Thiazolidinone Analogs (): Compounds lacking the diethylaminoethyl ester (e.g., (Z)-2-((5-benzylidene-4-oxothiazol-2-yl)amino)propanoic acid) showed reduced solubility and lower bioavailability, underscoring the importance of the ester group in pharmacokinetic optimization .
Research Findings and Implications
- Anticancer Potential: The target compound’s benzylidene-thiazolidinone core is structurally analogous to known kinase inhibitors (e.g., PPAR-γ modulators), suggesting a mechanism involving apoptosis induction or cell-cycle arrest .
- Antimicrobial Activity: The diethylaminoethyl group in D4 () enhances cationic character, promoting disruption of bacterial membranes. This property is absent in non-aminated analogs .
- Hydrogen-Bonding Patterns (): The thioxo group and carbonyl oxygen in thiazolidinones participate in hydrogen-bonding networks, which stabilize crystal packing and may influence target binding. Modifications like fluorination or ethyl substitution alter these patterns, impacting bioavailability .
Biological Activity
The compound 2-(diethylamino)ethyl 4-({4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate represents a novel entry in the field of medicinal chemistry, particularly due to its structural features that suggest significant biological activity. This compound is a derivative of thiazolidinone, a class known for diverse pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.4 g/mol. Its structure encompasses a thiazolidinone core, which is integral to its biological activity. The presence of the diethylamino group enhances its solubility and bioavailability, which are critical for therapeutic efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds structurally related to our compound have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 16 to 32 mg/mL . The introduction of various substituents on the thiazolidinone ring can modulate this activity, making it a promising scaffold for developing new antimicrobial agents.
Anticancer Properties
Thiazolidinones have been reported to exhibit anticancer properties through various mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis. For example, derivatives similar to our compound have demonstrated antiproliferative effects against several cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) with IC50 values ranging from 7.0 to 20.3 µM . The structural modifications at the 5-position of the thiazolidinone ring appear to enhance these effects significantly.
Anti-inflammatory Effects
Thiazolidinones have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines has been noted in several studies. This suggests that our compound could potentially serve as an anti-inflammatory agent, although specific studies on this particular derivative are still needed.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications at specific positions on the thiazolidinone ring can lead to variations in potency and selectivity against different biological targets. For instance:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Diethylamino | 2 | Enhances solubility and bioavailability |
| Benzylidene | 5 | Increases anticancer activity |
| Thioxo group | 4 | Contributes to antimicrobial properties |
Case Studies
- Anticancer Activity : A study evaluated a series of thiazolidinone derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The compounds exhibited significant cytotoxicity, suggesting that modifications similar to those in our compound could enhance therapeutic efficacy against breast cancer .
- Antimicrobial Studies : Another study focused on thiazolidinone derivatives demonstrated strong antibacterial activity against multidrug-resistant strains with MIC values as low as 2 µg/mL. This indicates potential for developing new antibiotics based on structural analogs .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer : The synthesis involves sequential reactions, including thiazolidinone ring formation, benzylidene conjugation, and esterification. Key steps include:
- Knoevenagel Condensation : Reacting 4-oxo-2-thioxothiazolidine with benzaldehyde derivatives under basic conditions (e.g., piperidine catalyst) to form the (5Z)-benzylidene intermediate. Optimize solvent (e.g., ethanol) and temperature (70–80°C) to minimize byproducts .
- Acylation : Coupling the intermediate with 4-aminobenzoic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt). Monitor reaction progress via TLC to ensure complete acylation .
- Esterification : React the carboxyl group with diethylaminoethanol in the presence of DCC/DMAP. Purify via column chromatography (hexane/ethyl acetate gradient) to isolate the final product with >95% purity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Methodological Answer :
- Spectral Characterization :
- NMR : Use - and -NMR to confirm the (5Z)-stereochemistry of the benzylidene moiety (δ 7.8–8.2 ppm for vinyl protons) and ester carbonyl signals (δ 165–170 ppm) .
- FT-IR : Identify thioxo (C=S) stretches at 1200–1250 cm and ester C=O at 1720–1740 cm .
- HPLC-MS : Quantify purity (>98%) and confirm molecular weight (e.g., [M+H] at m/z 550–600) .
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
Methodological Answer :
- Antioxidant Activity : Assess via DPPH radical scavenging (IC values) and compare to ascorbic acid controls .
- Antimicrobial Screening : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report zones of inhibition at 50–100 µg/mL .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7) using MTT assays. Note EC values and compare to doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?
Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups on the benzylidene ring to evaluate electronic effects on antioxidant activity .
- Core Modifications : Replace the thiazolidinone ring with thiazinanone or pyrimidine derivatives to assess heterocycle impact on cytotoxicity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with targets like COX-2 or PPAR-γ. Validate with in vitro enzyme inhibition assays .
Q. How should researchers address discrepancies in biological data across different studies?
Methodological Answer :
- Controlled Replication : Standardize assay conditions (e.g., cell passage number, solvent controls) to minimize variability .
- Meta-Analysis : Compare data from analogs (e.g., 4-chlorobenzylidene derivatives) to identify trends. For example, para-substituted analogs often show enhanced antimicrobial activity due to lipophilicity .
- Mechanistic Validation : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity if activity varies between cell lines .
Q. What strategies mitigate solubility challenges during in vivo studies?
Methodological Answer :
- Prodrug Design : Convert the ester group to a phosphate salt for aqueous solubility. Test hydrolytic stability in plasma .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance bioavailability. Characterize drug release profiles at pH 7.4 and 5.0 .
- Co-Solvent Systems : Use PEG 400/water (1:1) for preclinical dosing. Validate stability via HPLC over 24 hours .
Q. How can in silico tools predict metabolic pathways and toxicity?
Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the diethylamino group) .
- Toxicity Profiling : Run ProTox-II to identify potential hepatotoxicity flags (e.g., thioxo group reactivity). Confirm with Ames test for mutagenicity .
- Metabolite Identification : Simulate phase I/II metabolism using GLORYx. Compare to LC-MS/MS data from hepatic microsome incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
